molecular formula C10H16N4 B1438229 3-piperidin-3-yl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole CAS No. 1087792-50-4

3-piperidin-3-yl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole

Cat. No. B1438229
M. Wt: 192.26 g/mol
InChI Key: PLXWEVMKYRZMMI-UHFFFAOYSA-N
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Description

“3-piperidin-3-yl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole” is a chemical compound . It has been synthesized and studied for its potential applications .


Synthesis Analysis

This compound was synthesized through a four-step process including etherification, hydrazonation, cyclization, and reduction with an overall yield of 39% . The final product was characterized by 1H NMR and ESI–MS/MS .


Molecular Structure Analysis

The molecular structures of related compounds were analyzed using DFT calculations at the B3LYP/6-311+G(d,p) level of theory . The results indicated a higher stability of the hydrazone tautomers .


Chemical Reactions Analysis

The synthesis process of this compound involves several chemical reactions including etherification, hydrazonation, cyclization, and reduction .

Scientific Research Applications

  • Synthesis and Theoretical Study

    • Field : Organic Chemistry
    • Application Summary : This compound was synthesized through a four-step process including etherification, hydrazonation, cyclization, and reduction . The final product was characterized by 1H NMR and ESI-MS/MS .
    • Methods of Application : The synthesis involved a four-step process: etherification, hydrazonation, cyclization, and reduction . The final product was characterized using 1H NMR and ESI-MS/MS .
    • Results : The overall yield of the synthesis was 39% . The molecular structures of the compound and related compounds were analyzed using DFT calculations at the B3LYP/6-311+G (d,p) level of theory .
  • Potential Use in Cancer Treatment

    • Field : Oncology
    • Application Summary : Triazole derivatives, including the mentioned compound, have demonstrated the ability to inhibit the proliferation of cancer cells . They can block cell proliferation cycles leading eventually to cancer cell apoptosis .
    • Methods of Application : The compound could be used as a pharmaceutical active in anticancer drug development .
    • Results : The specific results or outcomes obtained are not mentioned .
  • Potential Use in Antifungal Treatment

    • Field : Mycology
    • Application Summary : Triazole derivatives have been used for decades in medicine as pharmaceutical actives, including as fungicides .
    • Methods of Application : The compound could be used in the synthesis of specific fungicides .
    • Results : The specific results or outcomes obtained are not mentioned .
  • Potential Use as Bcl-xL Protein Inhibitors

    • Field : Molecular Biology
    • Application Summary : This compound, along with other related compounds, has been disclosed as Bcl-xL protein inhibitors . Bcl-xL is a protein that plays a crucial role in cell survival and apoptosis .
    • Methods of Application : The compound could be used as pro-apoptotic agents for treating cancer, autoimmune diseases, or immune system diseases .
    • Results : The specific results or outcomes obtained are not mentioned .

properties

IUPAC Name

3-piperidin-3-yl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4/c1-3-8(7-11-5-1)10-13-12-9-4-2-6-14(9)10/h8,11H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLXWEVMKYRZMMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=NN=C3N2CCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}piperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-piperidin-3-yl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole
Reactant of Route 2
3-piperidin-3-yl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole
Reactant of Route 3
3-piperidin-3-yl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole
Reactant of Route 4
3-piperidin-3-yl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole
Reactant of Route 5
3-piperidin-3-yl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole
Reactant of Route 6
3-piperidin-3-yl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole

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